1-Nitropiperazine-d8
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Overview
Description
1-Nitropiperazine-d8 is a deuterated derivative of 1-Nitropiperazine, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in research settings, particularly in the field of proteomics. The molecular formula of this compound is C4HD8N3O2, and it has a molecular weight of 139.18 .
Preparation Methods
The synthesis of 1-Nitropiperazine-d8 involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazines formed in this reaction can then be deprotected using reagents like PhSH (thiophenol) to yield the desired product .
Chemical Reactions Analysis
1-Nitropiperazine-d8 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction can occur under various conditions, often involving nucleophiles or electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
1-Nitropiperazine-d8 is widely used in scientific research, particularly in the fields of chemistry and biology. Its applications include:
Proteomics Research: Used as a biochemical tool to study protein structures and functions.
Isotope Labeling: Employed in mass spectrometry for the identification and quantification of molecules.
Pharmaceutical Research: Investigated for its potential therapeutic properties and interactions with biological targets.
Mechanism of Action
The precise mechanism of action of 1-Nitropiperazine-d8 is not fully understood. it is postulated to act as a DNA alkylating agent, binding to and modifying DNA molecules. This modification can lead to various biological effects, including the inhibition of DNA replication and transcription .
Comparison with Similar Compounds
1-Nitropiperazine-d8 can be compared with other similar compounds such as:
N-Nitrosopiperazine: Another derivative of piperazine, known for its potential carcinogenic effects.
Pyrrolopyrazine Derivatives: These compounds also contain nitrogen heterocycles and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its deuterated form, which makes it particularly useful in isotope labeling and mass spectrometry applications.
Properties
CAS No. |
1794753-23-3 |
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Molecular Formula |
C4H9N3O2 |
Molecular Weight |
139.184 |
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuterio-1-nitropiperazine |
InChI |
InChI=1S/C4H9N3O2/c8-7(9)6-3-1-5-2-4-6/h5H,1-4H2/i1D2,2D2,3D2,4D2 |
InChI Key |
KNZVXSFTGQDAPP-SVYQBANQSA-N |
SMILES |
C1CN(CCN1)[N+](=O)[O-] |
Synonyms |
NSC 243817-d8; |
Origin of Product |
United States |
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